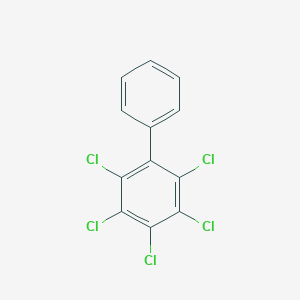

2,3,4,5,6-Pentachlorobiphenyl

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentachloro-6-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMPTLAAIUQMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864820 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-05-7, 25429-29-2 | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4,5,6-Pentachlorobiphenyl CAS number 18259-05-7

An In-Depth Technical Guide to 2,3,4,5,6-Pentachlorobiphenyl (PCB-116)

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding PCB-116

Polychlorinated biphenyls (PCBs) are a class of 209 individual chemical compounds, or congeners, that were widely used in industrial applications for their chemical stability and insulating properties.[1] Despite their manufacturing being banned in many countries since the 1970s due to environmental persistence and toxicity, they remain ubiquitous global contaminants.[2][3] This guide focuses on a specific congener: This compound , also known as PCB-116 , with the Chemical Abstracts Service (CAS) number 18259-05-7 .

This document moves beyond a simple data sheet to provide a comprehensive technical overview for the scientific community. We will delve into the physicochemical properties of PCB-116, plausible synthetic routes, state-of-the-art analytical methodologies for its quantification, its behavior in the environment, and its unique toxicological profile. The key to understanding PCB-116's biological impact lies in its molecular structure, which dictates a toxic mechanism distinct from the more infamous "dioxin-like" PCBs. This guide will elucidate these differences, providing the causal links between structure, mechanism, and analytical strategy.

Section 1: Physicochemical Properties of PCB-116

The identity and behavior of PCB-116 are dictated by its chemical structure: a biphenyl backbone with five chlorine atoms attached to one of the phenyl rings. This specific chlorination pattern results in a molecule with high hydrophobicity, thermal stability, and profound resistance to environmental and metabolic degradation.[4] These properties are central to its persistence, bioaccumulation potential, and the analytical challenges it presents.[4][5]

| Property | Value | Source |

| CAS Number | 18259-05-7 | [CymitQuimica] |

| Molecular Formula | C₁₂H₅Cl₅ | [CymitQuimica, ChemicalBook] |

| Molecular Weight | 326.43 g/mol | [CymitQuimica, ChemicalBook] |

| Synonyms | PCB No. 116, 2,3,4,5,6-Pentachloro-1,1'-biphenyl | [CymitQuimica] |

| Physical State | Solid at room temperature | [CymitQuimica] |

| Melting Point | 123.5 °C | [ChemicalBook] |

| Boiling Point | 412.3 °C (estimate) | [ChemicalBook] |

| Water Solubility | 4.015 µg/L at 25 °C | [ChemicalBook] |

| Log Kₒw (Octanol-Water) | ~6.9 (estimate) | [PubChem] |

Section 2: Synthesis of PCB-116

Unambiguous synthesis of individual PCB congeners is essential for their use as analytical standards and in toxicological research. While commercial production involved the direct chlorination of biphenyl, yielding complex mixtures, laboratory synthesis requires more precise methods. The Cadogan and Gomberg-Bachmann reactions are established routes for creating specific, unsymmetrical biphenyls.[6]

A plausible synthesis for PCB-116 would involve the coupling of a pentachloro-substituted precursor with benzene. For instance, the Cadogan reaction utilizes isoamyl nitrite to generate a reactive aryl radical from an aniline in an aromatic solvent, which then couples to form the biphenyl.

Generalized Experimental Protocol: Cadogan-Type Synthesis

Causality: This protocol is designed to favor the formation of the desired unsymmetrical biphenyl by using one of the aromatic rings (the simpler, non-chlorinated one) as the solvent, maximizing its availability for the coupling reaction with the radical generated from the highly substituted aniline precursor.

-

Reactant Preparation: Dissolve pentachloroaniline in a large molar excess of benzene, which serves as both a reactant and the solvent.

-

Radical Generation: While stirring the solution at a moderately elevated temperature (e.g., 40-50 °C), add isoamyl nitrite dropwise. The isoamyl nitrite reacts with the aniline to form a diazonium salt, which then decomposes to generate a pentachlorophenyl radical.

-

Coupling Reaction: Increase the temperature to approximately 130 °C and maintain for 1.5-2 hours to drive the coupling of the pentachlorophenyl radical with the benzene solvent.[6]

-

Work-up and Purification:

-

Cool the reaction mixture and evaporate the excess benzene under reduced pressure.

-

The crude product will be an oily residue containing the target PCB-116, unreacted precursors, and by-products.

-

Employ column chromatography (e.g., using silica gel or florisil with a nonpolar eluent like hexane) to separate the nonpolar PCB-116 from more polar impurities.

-

Collect fractions and analyze by Gas Chromatography (GC) to identify those containing the pure product.

-

Recrystallize the product from a suitable solvent (e.g., methanol or ethanol) to obtain the final, purified solid PCB-116.[6]

-

-

Structure Verification: Confirm the identity and purity of the synthesized PCB-116 using mass spectrometry (MS) to verify the molecular weight and isotopic pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern.

Section 3: Analytical Methodologies

Accurate, congener-specific quantification of PCBs in complex environmental matrices like soil and sediment is critical for risk assessment. Due to the extremely low concentrations often encountered and the presence of hundreds of interfering compounds, the required methodology must be highly sensitive and selective. EPA Method 1668 is the gold standard for this purpose, employing High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).[4][7][8]

Causality: The choice of HRGC/HRMS is deliberate. HRGC provides the necessary chromatographic separation to resolve many of the 209 congeners from each other.[7] HRMS provides high mass accuracy and resolving power (≥10,000), which is essential to differentiate the target PCB congeners from other chlorinated compounds and matrix interferences that may have the same nominal mass.[4] Isotope dilution is used for quantification to correct for any analyte losses during the extensive extraction and cleanup process.[8]

Detailed Protocol: Analysis of PCB-116 in Sediment via EPA Method 1668

-

Sample Preparation & Spiking:

-

Homogenize a 10-gram (dry weight) sediment sample.

-

Spike the sample with a known amount of ¹³C-labeled PCB-116 and other ¹³C-labeled PCB congeners that serve as isotope dilution quantification standards. This is a critical self-validating step; the recovery of these standards will be used to correct the final concentration of the native analyte.

-

-

Extraction:

-

Perform Soxhlet extraction for 16-24 hours using a suitable solvent, typically a mixture like Toluene or Hexane/Acetone. This exhaustive extraction is necessary to efficiently remove the highly sorbed, lipophilic PCBs from the solid matrix.[7]

-

Concentrate the resulting extract to a small volume (e.g., 1 mL) using a nitrogen evaporation system.

-

-

Extract Cleanup:

-

Rationale: The raw extract contains lipids, sulfur, and other co-extracted materials that would interfere with GC analysis. A multi-step cleanup is mandatory.

-

Sulfur Removal: If necessary, pass the extract through activated copper granules to remove elemental sulfur.

-

Anthropogenic Interference Removal: Use a multi-layer silica gel column or Gel Permeation Chromatography (GPC) to remove high molecular weight interferences like lipids.

-

Fractionation: Employ a Florisil or activated carbon column to separate PCBs from other classes of compounds like pesticides. This step isolates the PCBs into a cleaner fraction for analysis.

-

-

Instrumental Analysis (HRGC/HRMS):

-

Spike the final, cleaned extract with a ¹³C-labeled "recovery standard" just before injection. This standard is used to calculate the recovery of the isotope dilution standards.

-

Inject 1-2 µL of the final extract onto the HRGC/HRMS system.

-

GC Conditions: Use a long capillary column (e.g., 60m DB-5 or similar) with a slow temperature ramp to achieve optimal separation of PCB congeners.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode at a resolving power of ≥10,000. Monitor the two most abundant ions in the molecular cluster for both the native PCB-116 and its ¹³C-labeled standard.

-

-

Quantification:

-

Identify PCB-116 based on its retention time relative to the ¹³C-labeled standard and the correct isotopic ratio of its monitored ions.

-

Calculate the concentration of native PCB-116 using the isotope dilution method, which compares the response of the native analyte to its labeled analog. This inherently corrects for any loss during the sample preparation process.

-

Section 4: Environmental Fate and Transport

The physicochemical properties of PCB-116—low water solubility, low vapor pressure, and high lipophilicity—govern its behavior in the environment.[9] Once released, it partitions strongly from water and air into more organic phases.

-

Persistence: PCB-116 is highly resistant to biodegradation, photolysis, and chemical degradation, leading to extreme environmental persistence.[5]

-

Transport: While it has low volatility, PCB-116 can adsorb to airborne particulate matter and undergo long-range atmospheric transport, leading to its detection in remote regions far from original sources. In aquatic systems, it rapidly sorbs to sediment and suspended organic matter.[9]

-

Bioaccumulation & Biomagnification: Due to its high lipophilicity (fat-loving nature), PCB-116 readily accumulates in the fatty tissues of organisms.[2] As it moves up the food chain from smaller organisms to larger predators, its concentration increases at each trophic level, a process known as biomagnification.[9] This leads to the highest concentrations in top predators, including humans, fish, and marine mammals.

Section 6: Research Applications and Safe Handling

-

Applications: The primary application of pure, synthesized PCB-116 is as a Certified Reference Material (CRM) . Analytical laboratories require CRMs for the unambiguous identification and accurate quantification of this congener in environmental and biological samples. It is a critical component of standard mixtures used to calibrate HRGC/HRMS instruments for methods like EPA 1668. It is also used in toxicological research to study the specific effects of non-dioxin-like PCBs.

-

Safety and Handling: PCB-116, like all PCBs, is a suspected human carcinogen and a known toxicant. All handling must be performed in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses. All waste generated, including contaminated solvents and consumables, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

References

- National Toxicology Program. (2010). Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). National Toxicology Program technical report series, (559), 1–212. [URL: https://pubmed.ncbi.nlm.nih.gov/21383783/]

- Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775–792. [URL: https://www.cerc.usgs.gov/pubs/center/pdfDocs/90970.pdf]

- Amptius. (n.d.). EPA Method 1668 C Instrumentation Guide. Retrieved December 2, 2025. [URL: https://www.amptius.

- ESSLAB. (n.d.). Appropriate use of EPA Methods 8082 and 1668. Retrieved December 2, 2025. [URL: https://www.esslab.com/wp-content/uploads/2021/03/Appropriate-use-of-EPA-Methods-8082-and-1668.pdf]

- Wikipedia. (n.d.). Toxic equivalency factor. Retrieved December 2, 2025. [URL: https://en.wikipedia.org/wiki/Toxic_equivalency_factor]

- Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Toxicology and Applied Pharmacology, 168(2), 160–172. [URL: https://pubmed.ncbi.nlm.nih.gov/11042177/]

- Bandara, S. B., et al. (2021). Enantioselective Toxicity Effects of 2,2',3,5',6‐Pentachloro Biphenyl (PCB‐95) on Developing Brain. Bulletin of Environmental Contamination and Toxicology, 107, 351–360. [URL: https://www.proquest.com/openview/8687a747963d395a1282b842301c3853/1?pq-origsite=gscholar&cbl=34028]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs), Chapter 7: Analytical Methods. [URL: https://www.

- Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775–792. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1533455/]

- U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [URL: https://www.epa.gov/sites/default/files/2015-10/documents/method_1668c_2010.pdf]

- National Toxicology Program. (2010). Toxicology and carcinogenesis studies of 2,3',4,4',5-pentachlorobiphenyl (PCB 118) (CAS No. 31508-00-6) in female harlan Sprague-Dawley rats (gavage studies). R Discovery. [URL: https://www.rdiscovery.

- PubChem. (n.d.). 2,3',4',5',6-Pentachlorobiphenyl. National Center for Biotechnology Information. Retrieved December 2, 2025. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/93441]

- Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. [URL: https://apps.ecology.wa.

- Hestermann, E. V., Stegeman, J. J., & Hahn, M. E. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency. ResearchGate. [URL: https://www.researchgate.net/publication/12210815_Relative_Contributions_of_Affinity_and_Intrinsic_Efficacy_to_Aryl_Hydrocarbon_Receptor_Ligand_Potency]

- Safe, S. H. (1994). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. Environmental Health Perspectives, 102(Suppl 1), 171–180. [URL: https://vdocument.in/toxicology-structure-function-relationship-and-human-and-environmental.html?page=1]

- Barnes, D., et al. (1991). Toxicity equivalency factors for PCBs?. ResearchGate. [URL: https://www.researchgate.net/publication/237258079_Toxicity_equivalency_factors_for_PCBs]

- Eurofins. (2024). WHO reassessment of toxicity ratios of toxic PCDD/F and DL-PCB congeners. Retrieved December 2, 2025. [URL: https://www.eurofins.de/food-analysis/food-news/who-reassessment-of-toxicity-ratios-of-toxic-pcdd-f-and-dl-pcb-congeners/]

- Saeki, S., Yoshihara, S., Uchino, Y., & Yoshimura, H. (1979). [Improved method of the synthesis of 3, 4, 5, 3', 4'-pentachlorobiphenyl (author's transl)]. Fukuoka igaku zasshi = Hukuoka acta medica, 70(4), 85–87. [URL: https://pubmed.ncbi.nlm.nih.gov/113322/]

- Ovesen, J. L., et al. (2011). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. Toxicological Sciences, 122(1), 35–44. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155088/]

- Sundström, G. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra-. Acta Chemica Scandinavica, 27, 600-604. [URL: https://www.scispace.com/paper/sundstrom-1973-polychlorinated-biphenyls-part-2-synthesis-of-some-tetra-628580]

- Denison, M. S., et al. (2002). Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. The Journal of Pharmacology and Experimental Therapeutics, 302(1), 356–365. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1959442/]

- Nebert, D. W. (2017). Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals. Pharmacology, 100(5-6), 205–215. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5559223/]

- Law, N. L., & Tittlemier, S. A. (2005). The synthesis of 2‐chlorobiphenyl‐1′,2′,3′,4′,5′,6′‐14c6,. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 897-901. [URL: https://www.researchgate.net/publication/229712752_The_synthesis_of_2-chlorobiphenyl-1'2'3'4'5'6'-14c6_1]

- Bolgar, M., et al. (1992). Synthesis and Structure Verification of Two Previously Uncharacterized Pentachlorobiprenyls: P C B 1 0 8 A N D P C B 1 2 7. Chemosphere, 25(7-10), 997-1004. [URL: https://www.scribd.com/document/329524029/1-s2-0-004565359290542Y-main]

- Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137–158. [URL: https://pubmed.ncbi.nlm.nih.gov/19484591/]

- Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87–149. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1533455/]

- CymitQuimica. (n.d.). CAS 18259-05-7: this compound. Retrieved December 2, 2025. [URL: https://www.cymitquimica.com/cas/18259-05-7]

- ChemicalBook. (n.d.). This compound | 18259-05-7. Retrieved December 2, 2025. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5343540.htm]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 2, 2025. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2,3,4,5,6-Pentachlorobiphenyl]

- Robertson, L. W., & Hansen, L. G. (Eds.). (2001). PCBs: Recent Advances in Environmental Toxicology and Health Effects. University Press of Kentucky.

- U.S. Environmental Protection Agency. (n.d.). Polychlorinated Biphenyls (PCBs). Retrieved December 2, 2025. [URL: https://www.epa.gov/pcbs]

- World Health Organization. (2006). Dioxins and their effects on human health. Retrieved December 2, 2025. [URL: https://www.who.int/news-room/fact-sheets/detail/dioxins-and-their-effects-on-human-health]

- Durfee, R. L. (1976). Production and usage of PCBs in the United States.

- Hornbuckle, K. C., & Robertson, L. W. (2010). Applications of polychlorinated biphenyls. Environmental science & technology, 44(8), 2721–2726. [URL: https://pubmed.ncbi.nlm.nih.gov/20359218/]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. amptius.com [amptius.com]

- 3. Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. people.wou.edu [people.wou.edu]

- 9. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-Pentachlorobiphenyl (PCB-116)

Introduction: Understanding the Significance of 2,3,4,5,6-Pentachlorobiphenyl

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that have garnered significant scientific and regulatory attention due to their widespread environmental distribution, persistence, and toxicological effects.[1][2][3] This guide focuses specifically on the congener this compound, also known as PCB-116. As with all PCBs, the precise arrangement of chlorine atoms on the biphenyl rings dictates its unique physicochemical properties, which in turn govern its environmental fate, bioavailability, and toxicological profile.[2][3] A thorough understanding of these properties is paramount for researchers in environmental science, toxicology, and drug development who may encounter this compound in environmental matrices or utilize it as a reference standard in analytical methodologies. This document provides a comprehensive overview of the core physicochemical characteristics of PCB-116, details established analytical protocols for their determination, and discusses the broader implications of these properties.

Molecular Structure and Identification

A foundational understanding of this compound begins with its molecular structure. The molecule consists of a biphenyl backbone with five chlorine atoms attached at the 2, 3, 4, 5, and 6 positions on one of the phenyl rings, leaving the other phenyl ring unsubstituted.

Caption: Molecular structure of this compound (PCB-116).

Key identifiers for this specific congener are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | [4][5][6] |

| PCB Number | 116 | [4][5][6] |

| CAS Number | 18259-05-7 | [4][5][6] |

| Molecular Formula | C₁₂H₅Cl₅ | [4][5][6] |

| Molecular Weight | 326.43 g/mol | [4][5][6] |

Core Physicochemical Properties

The physicochemical properties of PCB-116 are critical determinants of its behavior in environmental and biological systems. Due to the historical manufacturing of PCBs as complex mixtures (Aroclors), experimental data for individual congeners can be limited.[7] Where experimental data for PCB-116 is not available, estimated values from validated Quantitative Structure-Activity Relationship (QSAR) models, such as those within the US EPA's EPI Suite™, provide reliable approximations.[7][8][9][10][11]

| Property | Value | Method | Source |

| Melting Point | 126-128 °C | Experimental (for 2',3,4,5,6'-Pentachlorobiphenyl) | [12] |

| Boiling Point | >350 °C | Experimental (for 2',3,4,5,6'-Pentachlorobiphenyl) | [12] |

| Vapor Pressure | 3.43 x 10⁻⁶ mmHg | Experimental (for 2,2',4,4',5,5'-Hexachlorobiphenyl) | [13] |

| Water Solubility | 15.98 µg/L at 20°C | Experimental (for 2,3,4,4',5-Pentachlorobiphenyl) | [14] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.212 | Predicted (CoMSIA model) | [4] |

| Henry's Law Constant | Not available | - | - |

Note on Data: The provided melting and boiling points are for the closely related isomer 2',3,4,5,6'-Pentachlorobiphenyl and should be considered an approximation for PCB-116. Similarly, the vapor pressure and water solubility values are for other pentachlorobiphenyl isomers and serve as an estimate. The Log Kₒw is a predicted value from a QSAR model. The absence of robust experimental data for every property of each congener highlights the importance of validated estimation models in risk assessment and environmental modeling.

Experimental Determination of Physicochemical Properties: A Methodological Deep Dive

The accurate determination of the physicochemical properties of PCB congeners is essential for regulatory compliance and scientific research. The following section outlines the principles and generalized protocols for measuring key parameters.

Workflow for Physicochemical Property Determination

Caption: A generalized workflow for the experimental determination of key physicochemical properties of a PCB congener.

Detailed Protocols

1. Octanol-Water Partition Coefficient (Log Kₒw)

-

Principle: The Log Kₒw is a measure of a chemical's lipophilicity and is a critical parameter for predicting bioaccumulation. It is determined by measuring the equilibrium concentration of the analyte in a two-phase system of n-octanol and water.

-

Protocol (Shake-Flask Method - OECD Guideline 107):

-

Prepare a stock solution of PCB-116 in a water-miscible solvent (e.g., acetone).

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water in a separatory funnel. The initial concentration should be below the solubility limit in both phases.

-

Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and water layers.

-

Analyze the concentration of PCB-116 in each phase using a suitable analytical technique, typically reverse-phase HPLC with UV detection or GC-MS.

-

Calculate the Log Kₒw as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

-

2. Water Solubility

-

Principle: Water solubility is a key factor in determining the environmental transport and fate of a chemical. For hydrophobic compounds like PCBs, methods that can accurately measure low concentrations are essential.

-

Protocol (Generator Column Method - OECD Guideline 105):

-

A solid support (e.g., glass beads) is coated with an excess of PCB-116.

-

The coated support is packed into a column.

-

Water is pumped through the column at a slow, constant flow rate.

-

The eluate, now saturated with PCB-116, is collected.

-

The concentration of PCB-116 in the collected water is determined by extracting the analyte into an organic solvent (e.g., hexane) followed by analysis using GC with an electron capture detector (GC-ECD) or GC-MS.

-

The water solubility is reported as the average concentration from multiple measurements after equilibrium is confirmed.

-

3. Vapor Pressure

-

Principle: Vapor pressure influences the rate of volatilization of a chemical from surfaces and its partitioning between the atmosphere and other environmental compartments.

-

Protocol (Gas Saturation Method - OECD Guideline 104):

-

A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of PCB-116 maintained at a constant temperature.

-

The gas becomes saturated with the vapor of the substance.

-

The vapor is then trapped on a solid sorbent material.

-

The amount of trapped PCB-116 is quantified by solvent extraction and subsequent analysis by GC-MS.

-

The vapor pressure is calculated from the amount of substance transported by a known volume of gas.

-

Synthesis of this compound

The synthesis of specific PCB congeners is crucial for toxicological studies and for use as analytical standards. While the industrial production of PCBs involved non-selective chlorination of biphenyl, laboratory-scale synthesis of individual congeners requires more controlled methods.[7] The Suzuki and Ullmann couplings are two common approaches.[1][2][4][8][15][16][17][18][19][20][21]

Generalized Synthetic Approach: Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction that is highly effective for creating carbon-carbon bonds between aryl halides and aryl boronic acids.[8][15][18][20][21]

Caption: A simplified representation of the Suzuki coupling reaction for the synthesis of PCB-116.

Environmental Fate and Toxicological Significance

The physicochemical properties of PCB-116 directly influence its behavior and impact on the environment and living organisms.

-

Persistence and Bioaccumulation: With a high Log Kₒw, PCB-116 is highly lipophilic, meaning it has a strong affinity for fatty tissues.[4] This, combined with its resistance to degradation, leads to its bioaccumulation in organisms and biomagnification up the food chain.[2][3]

-

Environmental Transport: While its low vapor pressure suggests limited volatilization, atmospheric transport of PCBs, including pentachlorobiphenyls, can occur, leading to their global distribution.[2] Its low water solubility means it will predominantly partition to sediments and soils in aquatic environments.[2][14]

-

Toxicity: PCBs are recognized as probable human carcinogens by the U.S. Environmental Protection Agency (EPA). Exposure to PCBs has been linked to a range of adverse health effects, including impacts on the immune, reproductive, nervous, and endocrine systems.[1][3] PCB-116 has been detected in human tissues, indicating its presence in the environment and potential for human exposure.[11] The toxicity of individual PCB congeners can vary, and further research is needed to fully elucidate the specific toxicological profile of PCB-116.

Conclusion

This compound (PCB-116) is a compound of significant interest to the scientific community due to its presence in the environment and its potential for adverse health effects. Its physicochemical properties, characterized by high lipophilicity and low water solubility, are key to understanding its environmental persistence and bioaccumulation. This guide has provided a comprehensive overview of these properties, outlined the established methodologies for their determination, and discussed their implications. For researchers, a thorough grasp of these fundamental characteristics is essential for developing effective analytical methods, conducting meaningful toxicological assessments, and ultimately, contributing to the management and remediation of PCB contamination.

References

- Bauer, U. J., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 30(7), 1373-1379.

- Lehmler, H. J., et al. (2010). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. Molecules, 15(1), 387-403.

- Kania-Korwel, I., & Lehmler, H. J. (2016). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 144, 137-143.

- Erickson, M. D. (2001). Introduction: PCB properties, uses, occurrence, and regulatory history. In PCBs: Recent Advances in Environmental Toxicology and Health Effects (pp. xi-xxx). University Press of Kentucky.

-

US EPA. (2012). Estimation Programs Interface (EPI) Suite™. Retrieved from [Link]

- ChemAxon. (n.d.). Chemicalize. Retrieved from [a relevant URL for property prediction, if used]

- EWG. (n.d.). PCB-116. Human Toxome Project.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,3,4,5,6-pentachloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Faroon, O., et al. (2003). Toxicological Profile for Polychlorinated Biphenyls (PCBs).

- Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls.

-

Chemistry LibreTexts. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Mackay, D., Shiu, W. Y., & Ma, K. C. (2006).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking. (2019). Scientific Reports, 9(1), 7481.

-

US EPA. (n.d.). Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

- International Journal of Science and Healthcare Research. (2021). Polychlorinated Biphenyl (PCB)

- US EPA. (n.d.). Polychlorinated Biphenyls (PCBs) Fact Sheet.

-

US EPA. (n.d.). Learn about Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

-

Restek. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. Retrieved from [Link]

- Washington State Department of Ecology. (2015). Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses.

- Agilent. (n.d.). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.

- Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls.

-

PubChem. (n.d.). 2,2',3,3',4-Pentachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,4,5'-Pentachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,4',6-Pentachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,3',4,4',5-Pentachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',4,4',5,5'-Hexachlorobiphenyl. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. QSAR models for predicting octanol/water and organic carbon/water partition coefficients of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. chemistryforsustainability.org [chemistryforsustainability.org]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. EPI Suite – Wikipedia [de.wikipedia.org]

- 11. 2,2',3,3',4-Pentachlorobiphenyl | C12H5Cl5 | CID 40470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Handbook for estimating physicochemical properties of organic compounds | Semantic Scholar [semanticscholar.org]

- 14. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. study.com [study.com]

- 18. ias.ac.in [ias.ac.in]

- 19. one.oecd.org [one.oecd.org]

- 20. QSAR and ANN for the estimation of water solubility of 209 polychlorinated trans-azobenzenes | Semantic Scholar [semanticscholar.org]

- 21. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources and Fate of 2,3,4,5,6-Pentachlorobiphenyl (PCB-114)

This guide provides a comprehensive technical overview of 2,3,4,5,6-pentachlorobiphenyl (PCB-114), a specific congener of the polychlorinated biphenyl (PCB) family. Intended for researchers, environmental scientists, and drug development professionals, this document delves into the environmental sources, formation pathways, physicochemical properties, environmental fate and transport, and degradation of this persistent organic pollutant.

Introduction to this compound (PCB-114)

Polychlorinated biphenyls (PCBs) are a group of 209 synthetic chlorinated organic chemicals that were widely used in various industrial applications until their production was banned in many countries in the 1970s due to their environmental persistence, bioaccumulation, and adverse health effects.[1] PCB-114, a pentachlorobiphenyl, is one of these 209 congeners.[2] Like other PCBs, it is a persistent, bioaccumulative, and toxic substance.[3] Notably, certain PCBs, including PCB-114, are classified as "dioxin-like" due to their similar toxicological effects to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[4] This toxicity is mediated through the aryl hydrocarbon receptor (AhR).[5]

The World Health Organization (WHO) has assigned a Toxic Equivalency Factor (TEF) to dioxin-like PCBs to express their toxicity relative to TCDD.[6][7] These TEFs are used to calculate the Toxic Equivalency (TEQ) of a mixture of these compounds, which is a useful tool for risk assessment.[6][7]

Environmental Sources of PCB-114

The presence of PCB-114 in the environment stems from both historical and ongoing sources.

Historical Commercial PCB Mixtures (Aroclors)

PCB-114 was a component of commercial PCB mixtures, such as the Aroclor series manufactured in the United States.[1] While not one of the most abundant congeners, its presence in these widely used mixtures has contributed to its global distribution. For instance, comprehensive analyses of Aroclor mixtures have determined the weight percent of individual congeners.

Table 1: Physicochemical Properties of this compound (PCB-114)

| Property | Value | Source |

| Molecular Formula | C₁₂H₅Cl₅ | [8] |

| Molecular Weight | 326.43 g/mol | [8] |

| Water Solubility | 15.98 µg/L (at 20°C) | [8] |

| Melting Point | 126-128 °C | [9] |

| Boiling Point | >350 °C | [9] |

Unintentional Production in Industrial Processes

A significant and ongoing source of PCB-114 is its unintentional formation as a byproduct in various industrial processes, particularly in the manufacturing of certain pigments.[3][10][11] Organic pigments, such as diarylide yellows and phthalocyanine blues and greens, can contain PCBs as impurities.[12] The formation of PCBs in these processes often involves chlorinated intermediates and solvents.[10] This inadvertent production is a major contributor to the continued release of PCBs into the environment, even after their intentional production was banned.[3]

Environmental Fate and Transport

The environmental behavior of PCB-114 is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and biota.

Physicochemical Properties

The key physicochemical properties of PCB-114 are summarized in Table 1. Its low water solubility and high lipophilicity (fat-loving nature) are critical to its environmental fate.

Environmental Partitioning and Transport

Due to their hydrophobic nature, PCBs, including PCB-114, tend to adsorb strongly to organic matter in soil and sediment.[13] This makes aquatic sediments a major sink for these compounds.[4][14][15] However, PCBs can also be transported long distances in the atmosphere and subsequently deposited in remote areas.[16] Volatilization from contaminated surfaces, such as soils and water bodies, contributes to their atmospheric transport.

Degradation of PCB-114

PCBs are notoriously resistant to degradation, leading to their persistence in the environment. However, both biotic and abiotic processes can contribute to their slow breakdown.

Biotic Degradation

Anaerobic Dechlorination: Under anaerobic conditions, such as those found in submerged sediments, microorganisms can reductively dechlorinate highly chlorinated PCBs.[17][18] This process involves the removal of chlorine atoms, resulting in less chlorinated congeners.[17] Studies have shown that this compound can undergo preferential dechlorination at the meta and para positions in anaerobic slurries of contaminated sediment.[18] This process is often mediated by sulfate-reducing bacteria.[18]

Aerobic Degradation: The less chlorinated PCBs produced through anaerobic dechlorination are more susceptible to aerobic degradation.[17] Aerobic bacteria can break down these compounds through oxidative pathways.[19]

Abiotic Degradation

While PCBs are generally resistant to chemical degradation, photodegradation can occur in the presence of sunlight. This process is more significant for PCBs adsorbed to surfaces or present in the upper layers of water bodies.

Bioaccumulation and Biomagnification

The lipophilic nature of PCB-114 leads to its bioaccumulation in the fatty tissues of organisms.[13][20] This process involves the uptake of the chemical at a rate faster than it can be eliminated.[21]

As PCB-114 moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[2][22][23][24] This results in the highest concentrations of PCBs being found in top predators, including fish, marine mammals, and humans.[25] The biomagnification of PCBs in aquatic food webs is a significant concern for both wildlife and human health.[6][13][25]

Table 2: Bioaccumulation Factors (BAFs) for PCBs in Fish

| Species | BAF (L/kg wet weight) | Location | Source |

| Various Fish Species | > 5000 (general criterion for high bioaccumulation) | General | [26] |

Analytical Methodologies for PCB-114 Determination

Accurate and sensitive analytical methods are crucial for monitoring the presence of PCB-114 in various environmental matrices. The standard approach involves several key steps: extraction, cleanup, and instrumental analysis.[22]

Sample Extraction

The choice of extraction method depends on the sample matrix.

-

Solid Matrices (Soil, Sediment, Tissue): Common methods include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction (MAE).[27]

-

Aqueous Matrices (Water): Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used.[27]

Extract Cleanup

Crude extracts often contain interfering compounds that need to be removed before instrumental analysis. Cleanup techniques include:

-

Gel Permeation Chromatography (GPC): To remove lipids.[22]

-

Adsorption Chromatography: Using materials like silica gel or Florisil to separate PCBs from other organic compounds.[22]

Instrumental Analysis

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the gold standard for the congener-specific analysis of PCBs.[7][28][29][30][31]

dot

Caption: Experimental workflow for the analysis of PCB-114 in environmental samples.

Experimental Protocol: Analysis of PCB-114 in Soil/Sediment by GC-MS

-

Sample Preparation:

-

Air-dry the soil/sediment sample and sieve to remove large debris.

-

Homogenize the sample.

-

-

Extraction (Soxhlet):

-

Weigh approximately 10 g of the homogenized sample into a Soxhlet thimble.

-

Add a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample to monitor extraction efficiency.

-

Extract the sample with a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) for 16-24 hours.

-

Concentrate the extract using a rotary evaporator.

-

-

Cleanup:

-

Sulfur Removal: If necessary, treat the extract with activated copper to remove elemental sulfur.

-

Lipid Removal (for biota samples): Perform gel permeation chromatography (GPC).

-

Fractionation: Use a multi-layered silica gel column to separate PCBs from other interfering compounds. Elute the PCB fraction with a non-polar solvent like hexane.

-

-

Instrumental Analysis (GC-MS):

-

Concentrate the final extract to a small volume (e.g., 1 mL) and add an internal standard (e.g., a different ¹³C-labeled PCB congener).

-

Inject an aliquot of the extract into a high-resolution gas chromatograph coupled to a mass spectrometer (HRGC-MS) operated in selected ion monitoring (SIM) mode for maximum sensitivity and selectivity.

-

Use a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) for optimal separation of PCB congeners.

-

-

Quantification:

-

Identify PCB-114 based on its retention time and the presence of its characteristic ions.

-

Quantify the concentration of PCB-114 using a calibration curve generated from certified reference standards.

-

Correct the final concentration based on the recovery of the surrogate standard.

-

Conclusion

This compound (PCB-114) is a persistent and toxic environmental contaminant with both historical and ongoing sources. Its physicochemical properties facilitate its long-range transport and bioaccumulation in food webs, posing a risk to both wildlife and human health. Understanding the environmental sources, fate, and degradation of PCB-114 is essential for developing effective strategies for risk assessment and remediation of contaminated sites. Continued monitoring and research are necessary to fully elucidate the environmental behavior and toxicological effects of this and other dioxin-like PCBs.

References

-

Mussels drive polychlorinated biphenyl (PCB) biomagnification in a coastal food web. (2021). Scientific Reports. [Link]

-

Mussels drive polychlorinated biphenyl (PCB) biomagnification in a coastal food web. (2021). Scientific Reports. [Link]

-

-

ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

-

EPA Proposes Rulemaking to Expand Available PCB Analytical Methods and Amend PCB Cleanup and Disposal Program Requirements. (2022). Manko, Gold, Katcher & Fox LLP. [Link]

-

Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. (n.d.). Phenomenex. [Link]

-

Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia. (2021). PLOS ONE. [Link]

-

Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico. (2021). MDPI. [Link]

-

Bioaccumulation Factor for Polychlorinated Biphenyls in Fish in the Houston Ship Channel. (2009). University of Houston. [Link]

-

Appendix F: Methods of Analysis of PCBs in Sediments, Water, and Biota. (2001). The National Academies Press. [Link]

-

PCBs in Ambient Air – Method Evaluation and Background Monitoring – The Hudson River, NY Sediment Remediation Project. (n.d.). General Electric Company. [Link]

-

Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. (2002). Toxicology Letters. [Link]

-

A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography—Time-of-Flight Mass Spectrometry. (n.d.). LECO Corporation. [Link]

-

Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations. (2023). Federal Register. [Link]

-

Potential application of gas chromatography/tandem mass spectrometry in the measurement of coeluting isomers. (n.d.). Southern California Coastal Water Research Project.

-

Consequences of Food Webs: Biological Magnification. (2016). Open Textbooks for Hong Kong. [Link]

-

Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Polychlorinated biphenyls (PCBs) in water and sediments from the Udu River, Niger Delta, Nigeria: concentration, distribution and risk assessment. (2022). OAE Publishing Inc.[Link]

-

Unintentionally produced polychlorinated biphenyls in pigments: An updated review on their formation, emission sources, contamination status, and toxic effects. (2021). Science of The Total Environment. [Link]

-

Anaerobic Dechlorination and Aerobic Degradation of Pcbs In Soil Columns and Slurries. (1997). CRC Press. [Link]

-

Fact Sheet Polychlorinated Biphenyls (PCBs) Update: Impact on Fish Advisories. (n.d.). U.S. Environmental Protection Agency. [Link]

-

Mussels drive polychlorinated biphenyl (PCB) biomagnification in a coastal food web. (2021). PubMed. [Link]

-

Polychlorinated biphenyls in pigments: inadvertent production and environmental significance. (2015). Rutgers University. [Link]

-

Aerobic and anaerobic PCB biodegradation in the environment. (1996). Environmental Health Perspectives. [Link]

-

Analysis of PCBs in air samples collected at facilities related with PCB containing products or wastes. (2012). ResearchGate. [Link]

-

Bioaccumulation Kinetics and Bio Concentration Factors of Few Polychlorinated Biphenyls: A Study on Freshwater Fish Puntius ticto. (2020). Current World Environment. [Link]

-

Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments. (2009). Environmental Science & Technology. [Link]

-

Degradation of pentachlorobiphenyl by a sequential treatment using Pd coated iron and an aerobic bacterium (H1). (2009). Journal of Hazardous Materials. [Link]

-

A Review of Polychlorinated Biphenyls (PCBs) Pollution in the Air: Where and How Much Are We Exposed to? (2022). International Journal of Environmental Research and Public Health. [Link]

-

Microbial reductive dechlorination of pre-existing PCBs and spiked this compound in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy). (2003). FEMS Microbiology Ecology. [Link]

-

The biomagnification of polychlorinated biphenyls, toxaphene, and DDT compounds in a Lake Michigan offshore food web. (1996). ResearchGate. [Link]

-

Critical evaluation of the sediment effect concentrations for polychlorinated biphenyls. (2003). Human and Ecological Risk Assessment. [Link]

-

Status and Trends of Polychlorinated Biphenyls (PCB) in Sediment. (n.d.). OSPAR Commission. [Link]

-

RISK ASSESSMENT OF POLYCHLORINATED BIPHENYLS (PCBs) IN INDOOR AIR. (n.d.). Department of Toxic Substances Control. [Link]

-

Concentration of PCB congeners in sediment and surface water. (2015). ResearchGate. [Link]

-

Polychlorinated biphenyls in pigments: Inadvertent production and environmental significance. (2015). ResearchGate. [Link]

-

Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. (n.d.). Agilent. [Link]

-

Unintentionally produced polychlorinated biphenyls in pigments: An updated review on their formation, emission sources, contamination status, and toxic effects. (2021). ResearchGate. [Link]

-

Source Apportionment of Polychlorinated Biphenyls in Atmospheric Deposition in the Seattle, WA, USA Area Measured with Method 1668. (2019). ResearchGate. [Link]

-

Pcb 101. (n.d.). PubChem. [Link]

-

2',3,4,4',5-Pentachlorobiphenyl. (n.d.). PubChem. [Link]

Sources

- 1. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. oaepublish.com [oaepublish.com]

- 5. Occurrence, distribution, and levels of Polychlorinated Biphenyls (PCB), Polychlorinated Dibenzo-p–Dioxins (PCDD), and Polychlorinated Dibenzofurans (PCDF) in fish from the Antioquia Region, Colombia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 8. 2,3,4,4',5-PENTACHLOROBIPHENYL CAS#: 74472-37-0 [m.chemicalbook.com]

- 9. accustandard.com [accustandard.com]

- 10. Unintentionally produced polychlorinated biphenyls in pigments: An updated review on their formation, emission sources, contamination status, and toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vliz.be [vliz.be]

- 14. Critical evaluation of the sediment effect concentrations for polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Status and Trends of Polychlorinated Biphenyls (PCB) in Sediment [oap.ospar.org]

- 16. A Review of Polychlorinated Biphenyls (PCBs) Pollution in the Air: Where and How Much Are We Exposed to? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aerobic and anaerobic PCB biodegradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microbial reductive dechlorination of pre-existing PCBs and spiked this compound in anaerobic slurries of a contaminated sediment of Venice Lagoon (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degradation of pentachlorobiphenyl by a sequential treatment using Pd coated iron and an aerobic bacterium (H1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. purdue.edu [purdue.edu]

- 21. Bioaccumulation of PCBs and PBDEs in Fish from a Tropical Lake Chapala, Mexico [mdpi.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. dioxin20xx.org [dioxin20xx.org]

- 24. Consequences of Food Webs: Biological Magnification | Open Textbooks for Hong Kong [opentextbooks.org.hk]

- 25. Mussels drive polychlorinated biphenyl (PCB) biomagnification in a coastal food web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. structurallab.egr.uh.edu [structurallab.egr.uh.edu]

- 27. EPA Proposes Rulemaking to Expand PCB Analytical Methods and Amend PCB Cleanup Disposal Requirements: Manko, Gold, Katcher & Fox [mankogold.com]

- 28. Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ftp.sccwrp.org [ftp.sccwrp.org]

- 30. gcms.cz [gcms.cz]

- 31. agilent.com [agilent.com]

An In-Depth Technical Guide to 2,3,4,5,6-Pentachlorobiphenyl (PCB 116)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in various industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment, bioaccumulative nature, and adverse health effects led to a global ban on their production. This guide focuses on a specific congener, 2,3,4,5,6-Pentachlorobiphenyl, also known as PCB 116. As a member of the pentachlorobiphenyl group, it possesses five chlorine atoms attached to its biphenyl structure. Understanding the molecular characteristics, analytical methodologies, toxicological profile, and metabolic fate of PCB 116 is crucial for environmental monitoring, toxicological research, and the development of potential remediation strategies. This document provides a comprehensive technical overview intended for professionals in the fields of environmental science, toxicology, and drug development.

Section 1: Molecular Structure and Physicochemical Properties

This compound is a synthetic aromatic compound with the chemical formula C₁₂H₅Cl₅.[1] Its structure consists of a biphenyl backbone where one of the phenyl rings is substituted with five chlorine atoms at positions 2, 3, 4, 5, and 6.

Molecular Weight and Key Identifiers

The molecular weight and other key identifiers of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₅Cl₅ | PubChem[1] |

| Molecular Weight | 326.4 g/mol | PubChem[1] |

| CAS Number | 18259-05-7 | ChemicalBook[2] |

| IUPAC Name | 1,2,3,4,5-trichloro-6-phenylbenzene | PubChem[1] |

Structural Diagram

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the chlorine atoms on one of the phenyl rings.

Caption: 2D structure of this compound (PCB 116).

Section 2: Synthesis of this compound

The synthesis of specific PCB congeners like this compound is primarily of interest for creating analytical standards and for research purposes. Due to their toxicity, the synthesis of PCBs is not a common laboratory procedure and requires specialized facilities and handling protocols. Several general methods have been historically used for the synthesis of PCBs, including the Ullmann reaction, the Suzuki-Miyaura coupling, and the Cadogan-Gomberg-Bachmann reaction.

Conceptual Synthesis Pathways

-

Ullmann Reaction: This classic method involves the copper-catalyzed coupling of two aryl halides.[2][3] For the synthesis of an unsymmetrical PCB like PCB 116, this would typically involve the reaction of a pentachlorobenzene derivative with a phenyl halide in the presence of a copper catalyst at high temperatures. The Ullmann reaction is a versatile method for forming biaryl linkages.[4]

-

Suzuki-Miyaura Coupling: A more modern and widely used method for creating carbon-carbon bonds is the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[5][6] For PCB 116, this could involve the reaction of pentachlorophenylboronic acid with a phenyl halide, or phenylboronic acid with a hexachlorobenzene derivative, in the presence of a palladium catalyst and a base.[7][8][9] The Suzuki-Miyaura coupling offers milder reaction conditions and greater functional group tolerance compared to the Ullmann reaction.[4]

-

Cadogan-Gomberg-Bachmann Reaction: This reaction involves the diazotization of an aniline followed by its reaction with an aromatic substrate.[10] To synthesize PCB 116, one could envision the reaction of a diazotized pentachloroaniline with benzene. This method is a classical approach for the synthesis of unsymmetrical biaryls.[11]

Caption: Conceptual synthesis pathways for this compound.

Section 3: Analytical Methodologies

The accurate detection and quantification of PCB 116 in environmental and biological matrices are essential for assessing exposure and understanding its fate. The primary analytical technique for PCB analysis is gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: Extraction and Analysis of PCBs from Sediment

This protocol provides a general framework for the extraction and analysis of PCBs, including PCB 116, from sediment samples.

1. Sample Preparation and Extraction:

-

Objective: To extract PCBs from the solid sediment matrix into an organic solvent.

-

Procedure:

-

Weigh approximately 5 grams of a homogenized, freeze-dried sediment sample into a clean extraction thimble or vessel.

-

Mix the sample with a drying agent like anhydrous sodium sulfate to remove any residual moisture.

-

Perform extraction using a suitable method such as Soxhlet extraction, pressurized fluid extraction (PFE), or microwave-assisted extraction (MAE) with a non-polar solvent like hexane or a mixture of hexane and acetone.[3][12] Accelerated solvent extraction is a technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[3]

-

Concentrate the resulting extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

-

2. Extract Cleanup:

-

Objective: To remove interfering compounds from the extract that could affect the GC-MS analysis.

-

Procedure:

-

Pass the concentrated extract through a cleanup column containing adsorbents like Florisil or silica gel.[3]

-

Elute the PCBs from the column with a suitable solvent or solvent mixture.

-

If sulfur interference is suspected, a cleanup step with copper powder may be necessary.

-

Concentrate the cleaned extract to a final volume, typically 1 mL, and add an internal standard for quantification.

-

3. GC-MS Analysis:

-

Objective: To separate, identify, and quantify PCB 116 in the cleaned extract.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector (MSD) or a tandem mass spectrometer (MS/MS).

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the final extract into the GC inlet.

-

The GC oven temperature is programmed to ramp up, separating the different PCB congeners based on their boiling points and interaction with the column's stationary phase.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the characteristic mass-to-charge ratios of the ions, allowing for the identification and quantification of PCB 116.[13] Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are often used to enhance sensitivity and selectivity.[2][13]

-

Caption: Generalized metabolic pathway of PCBs, including PCB 116.

Conclusion

This compound (PCB 116) is a significant environmental contaminant with well-documented toxic properties. This guide has provided a detailed overview of its molecular structure, synthesis routes, analytical methodologies, toxicological profile, and metabolic pathways. For researchers and scientists, a thorough understanding of these aspects is fundamental for conducting meaningful studies on its environmental fate, biological effects, and potential risks to human health. The provided experimental frameworks for analysis serve as a starting point for developing robust and sensitive methods for the detection of this persistent organic pollutant. Continued research into the specific mechanisms of toxicity and metabolism of individual PCB congeners like PCB 116 is essential for developing effective strategies to mitigate their impact.

References

-

EWG's Skin Deep. (n.d.). PCB-116. Retrieved from [Link]

- Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Toxicological Sciences, 147(1), 198–208.

- Kania-Korwel, I., Shaikh, N., Koka, S., & Lehmler, H. J. (2014). Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences. Environmental Science & Technology, 48(16), 9151–9160.

- Kania-Korwel, I., & Lehmler, H. J. (2016). Hydroxylated and Sulfated Metabolites of Commonly Occurring Airborne Polychlorinated Biphenyls Inhibit Human Steroid Sulfotransferases SULT1E1 and SULT2A1. Toxicological Sciences, 151(2), 346–356.

- Koga, N., Beppu, M., & Yoshimura, H. (1990). Metabolism of 2,3',4',5-tetrachlorobiphenyl by Cytochrome P450 From Rats, Guinea Pigs and Hamsters. Fukuoka igaku zasshi = Hukuoka acta medica, 81(8), 262–270.

- Preston, B. D., Miller, J. A., & Miller, E. C. (1983). Non-arene oxide aromatic ring hydroxylation of 2,2',5,5'-tetrachlorobiphenyl as the major metabolic pathway catalyzed by phenobarbital-induced rat liver microsomes. The Journal of biological chemistry, 258(13), 8304–8311.

-

LECO Corporation. (n.d.). A Simple Extraction Method for Polychlorinated Biphenyls in Sediment with Fast Analysis by Gas Chromatography—Time-of-Flight. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Parkin, K. L. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2,3',4',5',6-Pentachlorobiphenyl. Retrieved from [Link]

- Sundström, G., & Wachtmeister, C. A. (1973). Polychlorinated biphenyls part 2, synthesis of some tetra. Acta Chemica Scandinavica, 27, 600-604.

-

Waters Corporation. (n.d.). Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. Retrieved from [Link]

-

Peak Scientific. (2015, April 20). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]

- Inui, H., Ishida, Y., Goto, E., Haga, Y., Kubo, M., Itoh, T., Kasai, C., Tsuzuki, H., Nakamura, M., Shoji, O., & Watanabe, Y. (2023). Enhanced metabolism of 2,3′,4,4′,5- pentachlorobiphenyl (CB118) by bacterial cytochrome P450 monooxygenase mutants of Bacillus megaterium.

- Spencer, J., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7896-7913.

-

Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Retrieved from [Link]

- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(6-7), 811–815.

- Beadle, J. R., Korzeniowski, S. H., Rosenberg, D. E., & Gokel, G. W. (1984). Phase-transfer-catalyzed Gomberg-Bachmann synthesis of unsymmetrical biarenes: A survey of catalysts. The Journal of Organic Chemistry, 49(9), 1594–1603.

- Rammiger, D. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.

- Moron, M., Sundström, G., & Wachtmeister, C. A. (1973). Polycholorinated biphenyls. VI. 2,3,7,8-tetrachlorodibenzofuran, a critical byproduct in the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl by the Ullmann reaction. Acta Chemica Scandinavica, 27, 3121-3122.

Sources

- 1. The relationship between metabolism of 2,3,4,5,3',4',5'-heptachlorobiphenyl and its ability to induce both cytochromes P-448 and P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxylated and methylsulfone-containing metabolites of polychlorinated biphenyls in the plasma and blubber of bowhead whales (Balaena mysticetus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. kochi-tech.ac.jp [kochi-tech.ac.jp]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. peakscientific.com [peakscientific.com]

An In-depth Technical Guide to the Isomers and Congeners of Pentachlorobiphenyls

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organochlorine compounds that were once widely used in various industrial applications due to their desirable properties, such as chemical stability, non-flammability, and high boiling point.[1] However, their resistance to degradation has led to their persistence in the environment, bioaccumulation in food chains, and adverse health effects in humans and wildlife.[2][3][4] This guide provides a detailed technical overview of a specific subgroup of PCBs: the pentachlorobiphenyls, focusing on their isomers and congeners, toxicological significance, and the analytical methodologies employed for their study.

Understanding PCB Nomenclature: Isomers vs. Congeners

To comprehend the complexity of pentachlorobiphenyls, it is crucial to first distinguish between the terms "isomer" and "congener."

-

Isomers are molecules that have the same chemical formula but different structural arrangements of atoms. In the context of PCBs, isomers refer to all possible chemical structures for a given number of chlorine atoms attached to the biphenyl backbone.

-

Congeners are individual, well-defined chemical compounds within the PCB family. There are 209 possible PCB congeners, each with a unique number and position of chlorine atoms.[3][5]

Pentachlorobiphenyls, as their name suggests, are PCBs that have five chlorine atoms. There are 46 possible isomers of pentachlorobiphenyl.[6] Each of these 46 isomers is a distinct congener.

A standardized numbering system, often referred to as the Ballschmiter-Zell (BZ) or IUPAC number, is used to identify each of the 209 PCB congeners.[7][8] This system is essential for accurate communication and comparison of data among researchers.

The Pentachlorobiphenyls: A Closer Look

The 46 pentachlorobiphenyl congeners are a significant group within the larger family of PCBs. Their physicochemical properties, such as solubility and vapor pressure, vary depending on the specific arrangement of the five chlorine atoms on the biphenyl structure.[9] These properties, in turn, influence their environmental fate and transport.[4][10][11]

Table 1: List of Pentachlorobiphenyl Congeners

| BZ Number | IUPAC Name |

| 82 | 2,2',3,3',4-Pentachlorobiphenyl |

| 83 | 2,2',3,3',5-Pentachlorobiphenyl |

| 84 | 2,2',3,3',6-Pentachlorobiphenyl |

| 85 | 2,2',3,4,4'-Pentachlorobiphenyl |

| 86 | 2,2',3,4,5-Pentachlorobiphenyl |

| 87 | 2,2',3,4',5-Pentachlorobiphenyl |

| 88 | 2,2',3,4',6-Pentachlorobiphenyl |

| 89 | 2,2',3,5,5'-Pentachlorobiphenyl |

| 90 | 2,2',3,5,6'-Pentachlorobiphenyl |

| 91 | 2,2',3,5',6-Pentachlorobiphenyl |

| 92 | 2,2',3,6,6'-Pentachlorobiphenyl |

| 93 | 2,2',4,4',5-Pentachlorobiphenyl |

| 94 | 2,2',4,4',6-Pentachlorobiphenyl |

| 95 | 2,2',4,5,5'-Pentachlorobiphenyl |

| 96 | 2,2',4,5,6'-Pentachlorobiphenyl |

| 97 | 2,2',4,5',6-Pentachlorobiphenyl |

| 98 | 2,2',4,6,6'-Pentachlorobiphenyl |

| 99 | 2,2',4',5,5'-Pentachlorobiphenyl |

| 100 | 2,2',4',5,6'-Pentachlorobiphenyl |

| 101 | 2,2',5,5',6-Pentachlorobiphenyl |

| 102 | 2,3,3',4,4'-Pentachlorobiphenyl |

| 103 | 2,3,3',4,5-Pentachlorobiphenyl |

| 104 | 2,3,3',4,5'-Pentachlorobiphenyl |

| 105 | 2,3,3',4',5-Pentachlorobiphenyl |

| 106 | 2,3,3',4',6-Pentachlorobiphenyl |

| 107 | 2,3,3',5,5'-Pentachlorobiphenyl |

| 108 | 2,3,3',5,6-Pentachlorobiphenyl |

| 109 | 2,3,3',5',6-Pentachlorobiphenyl |

| 110 | 2,3,4,4',5-Pentachlorobiphenyl |

| 111 | 2,3,4,4',6-Pentachlorobiphenyl |

| 112 | 2,3,4,5,6-Pentachlorobiphenyl |

| 113 | 2,3,4',5,5'-Pentachlorobiphenyl |

| 114 | 2,3,4',5,6-Pentachlorobiphenyl |

| 115 | 2,3',4,4',5-Pentachlorobiphenyl |

| 116 | 2,3',4,4',6-Pentachlorobiphenyl |

| 117 | 2,3',4,5,5'-Pentachlorobiphenyl |

| 118 | 2,3',4,4',5-Pentachlorobiphenyl |

| 119 | 2,3',4,5',6-Pentachlorobiphenyl |

| 120 | 2,3',4',5,5'-Pentachlorobiphenyl |

| 121 | 2,3',5,5',6-Pentachlorobiphenyl |

| 122 | 3,3',4,4',5-Pentachlorobiphenyl |

| 123 | 2',3,4,4',5-Pentachlorobiphenyl |

| 124 | 2',3,4,5,5'-Pentachlorobiphenyl |

| 125 | 2',3,4,5,6'-Pentachlorobiphenyl |

| 126 | 3,3',4,4',5-Pentachlorobiphenyl |

| 127 | 3,4,4',5,5'-Pentachlorobiphenyl |

Toxicological Significance: The Concept of Coplanarity

The toxicity of PCB congeners is not uniform; it is highly dependent on their three-dimensional structure. A key factor determining the toxicity of a PCB congener is its ability to adopt a "coplanar" or "dioxin-like" conformation.

Coplanar vs. Non-Coplanar PCBs

The two phenyl rings of the biphenyl backbone can rotate around the single bond that connects them. The presence of chlorine atoms in the ortho positions (2, 2', 6, and 6') creates steric hindrance, forcing the rings to twist out of the same plane, resulting in a non-coplanar structure.[5] Conversely, PCBs with no ortho-chlorine substitutions can adopt a more planar or coplanar conformation.[5][12]

Figure 1: Relationship between PCB structure and toxicity pathway.

Dioxin-Like Pentachlorobiphenyls

Coplanar PCBs are often referred to as "dioxin-like" because their flat structure allows them to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin.[12][13][14][15] These effects can include immunotoxicity, reproductive and developmental problems, and carcinogenicity.[2][16]

Among the pentachlorobiphenyls, PCB 126 (3,3',4,4',5-pentachlorobiphenyl) is considered the most toxic dioxin-like congener.[17] Its high affinity for the Ah receptor gives it a high Toxic Equivalency Factor (TEF), a measure of the dioxin-like toxicity of a compound relative to TCDD.[3][13] PCB 118 (2,3',4,4',5-pentachlorobiphenyl) is another notable dioxin-like pentachlorobiphenyl, although it is less potent than PCB 126.[18]

Non-Dioxin-Like Pentachlorobiphenyls

Non-coplanar PCBs, which include the majority of pentachlorobiphenyl congeners, do not bind effectively to the Ah receptor and thus do not exhibit dioxin-like toxicity.[19] However, they are not without their own toxicological concerns. Research has linked non-dioxin-like PCBs to various adverse health effects, including neurotoxicity and disruption of the endocrine system.[2][12]

Analytical Methodologies for Pentachlorobiphenyls

The accurate identification and quantification of individual pentachlorobiphenyl congeners are critical for assessing environmental contamination and human exposure. Due to the chemical similarity of the congeners, their separation and analysis present significant challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for the analysis of PCBs is gas chromatography (GC) coupled with mass spectrometry (MS).[20][21][22] This powerful technique allows for the separation of complex mixtures of congeners and their subsequent identification and quantification based on their mass-to-charge ratio.

High-resolution capillary GC columns are essential for achieving the necessary separation of the numerous PCB congeners.[23] For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is often employed.[20][24][25]

Experimental Protocol: GC-MS/MS Analysis of Pentachlorobiphenyls

The following is a generalized protocol for the analysis of pentachlorobiphenyls in an environmental sample, such as sediment.

1. Sample Preparation and Extraction:

- A known weight of the sediment sample is dried and homogenized.

- A surrogate standard (a labeled PCB congener not expected to be in the sample) is added to monitor extraction efficiency.